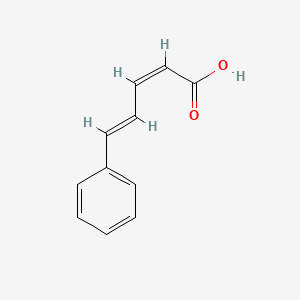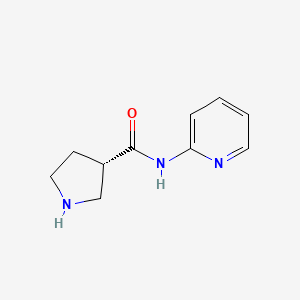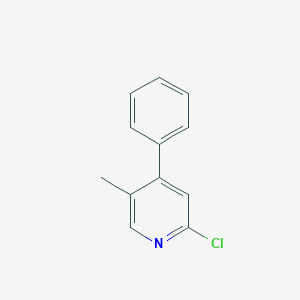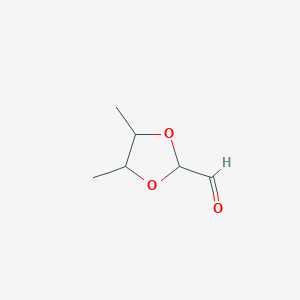
(E)-(2-Isopropylstyryl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(2-Isopropylstyryl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a styryl moiety with an isopropyl substituent. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-(2-Isopropylstyryl)boronic acid can be synthesized through various methods. One common approach involves the hydroboration of this compound with borane reagents, followed by oxidation to yield the boronic acid. Another method involves the palladium-catalyzed borylation of this compound using bis(pinacolato)diboron under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration or borylation processes, optimized for high yield and purity. The choice of reagents and catalysts, as well as reaction conditions, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-(2-Isopropylstyryl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
Oxidation: (E)-(2-Isopropylstyryl)alcohol or (E)-(2-Isopropylstyryl)ketone.
Reduction: (E)-(2-Isopropylstyryl)alkane.
Substitution: Various substituted styryl derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-(2-Isopropylstyryl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and polymers
Wirkmechanismus
The mechanism of action of (E)-(2-Isopropylstyryl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic moiety to the palladium catalyst .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Uniqueness
(E)-(2-Isopropylstyryl)boronic acid is unique due to its specific structural features, which impart distinct reactivity and selectivity in cross-coupling reactions. The presence of the isopropyl group enhances its stability and reactivity compared to other boronic acids .
Eigenschaften
Molekularformel |
C11H15BO2 |
|---|---|
Molekulargewicht |
190.05 g/mol |
IUPAC-Name |
[(E)-2-(2-propan-2-ylphenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C11H15BO2/c1-9(2)11-6-4-3-5-10(11)7-8-12(13)14/h3-9,13-14H,1-2H3/b8-7+ |
InChI-Schlüssel |
HHBOHLNPPLULFZ-BQYQJAHWSA-N |
Isomerische SMILES |
B(/C=C/C1=CC=CC=C1C(C)C)(O)O |
Kanonische SMILES |
B(C=CC1=CC=CC=C1C(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromobenzo[d]isoxazol-5-amine](/img/structure/B12958738.png)
![Ethyl 2-(5-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetate](/img/structure/B12958744.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbohydrazide](/img/structure/B12958746.png)

![5-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B12958758.png)




![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide dihydrochloride](/img/structure/B12958789.png)


![tert-Butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B12958816.png)

